![molecular formula C10H11NO3 B2676548 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1439902-81-4](/img/structure/B2676548.png)
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
The compound appears to contain a cyclopropylmethyl group, an oxo group, and a carboxylic acid group . Cyclopropylmethyl groups are derived from cyclopropane and are typically produced in a cyclopropanation reaction . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropyl groups are typically produced in a cyclopropanation reaction . Additionally, a process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, cyclopropyl groups are known to be highly strained due to their unfavored bond angles .Scientific Research Applications
- Role of 1-Aminocyclopropane-1-carboxylic acid (ACC) : ACC is the direct precursor of ethylene. It is synthesized from S-adenosyl-L-methionine (SAM) via ACC synthase (ACS). ACC then undergoes oxidation by ACC oxidase (ACO) to produce ethylene .
- Application : Researchers use ACC quantification to study ethylene production and its interactions with other phytohormones in plants. Techniques like liquid chromatography-tandem mass spectrometry allow accurate measurement of ACC levels along with other important phytohormones .
- Role of ACC : ACC derivatives have been explored as boron reagents in SM coupling reactions. These derivatives can serve as valuable intermediates in organic synthesis .
Ethylene Biosynthesis and Plant Hormones
Suzuki–Miyaura Coupling Reagents
Plant Growth Regulation
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethyl)-6-oxopyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-2-8(10(13)14)11(9)6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLSJXLGXSZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid |
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